

Application Note: Regioselective Bromination of 6-Methylaminonicotinic Acid

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Compound of Interest

Compound Name:	5-Bromo-6-methylamino-nicotinic acid
CAS No.:	1379345-21-7
Cat. No.:	B2983565

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Abstract

The regioselective functionalization of pyridine scaffolds is a cornerstone in the synthesis of kinase inhibitors and GPCR ligands.[1] This guide details the protocol for the regioselective C5-bromination of 6-(methylamino)pyridine-3-carboxylic acid (6-methylaminonicotinic acid).[1] By leveraging the strong ortho-directing effect of the C6-amino group against the meta-directing C3-carboxyl group, we achieve exclusive C5 functionalization using N-Bromosuccinimide (NBS) under mild conditions.[1] This protocol addresses common challenges such as zwitterionic solubility issues and over-bromination.

Introduction & Strategic Significance

6-Methylaminonicotinic acid is a privileged scaffold in medicinal chemistry.[1] The introduction of a bromine atom at the C5 position is critical for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to expand the core into complex bioactive molecules.[1]

The Regioselectivity Challenge

The pyridine ring is electron-deficient, making electrophilic aromatic substitution (EAS) difficult. [1] However, the presence of the electron-donating methylamino group at C6 activates the ring. [1]

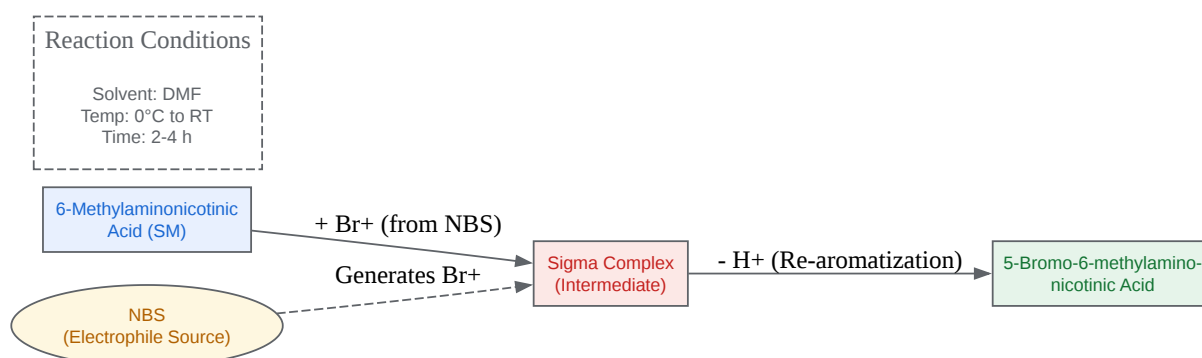
- C3-Carboxyl Group: Deactivating, meta-director. Directs to C5.
- C6-Methylamino Group: Strongly activating, ortho/para-director.[1]
 - Para position (C3) is blocked by the carboxyl group.
 - Ortho position (C5) is the primary site of activation.
- Conclusion: Both substituents cooperatively direct the electrophile to C5, ensuring high regioselectivity.

Mechanistic Analysis

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) pathway. The choice of N-Bromosuccinimide (NBS) over elemental bromine (

) is deliberate to control the concentration of the active electrophile and prevent poly-bromination or oxidation of the amino group.[1]

Reaction Pathway Diagram



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Figure 1: Mechanistic pathway for the C5-bromination showing the transition from starting material to the brominated product via the sigma complex.

Experimental Protocol

Two methods are provided. Method A is the direct bromination of the acid, suitable for rapid synthesis. Method B (Bromination of the Ester) is recommended for larger scales (>10g) where solubility of the zwitterionic acid becomes a limiting factor.

Method A: Direct Bromination (Standard Protocol)

Target Scale: 1.0 gram (6.57 mmol)

Materials

- Substrate: 6-(Methylamino)pyridine-3-carboxylic acid (1.0 eq, 1.0 g)
- Reagent: N-Bromosuccinimide (NBS) (1.05 eq, 1.23 g)
- Solvent: N,N-Dimethylformamide (DMF) (anhydrous, 10 mL)
- Quench: Deionized Water (50 mL)

Step-by-Step Procedure

- Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 g) in DMF (10 mL). Note: The starting material is zwitterionic and may require brief sonication or warming (30°C) to fully dissolve.
- Cooling: Cool the solution to 0°C using an ice-water bath.
- Addition: Add NBS (1.23 g) portion-wise over 10 minutes. Critical: Exothermic reaction. Adding all at once may lead to over-bromination or tar formation.
- Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 3 hours. Monitor reaction progress by LC-MS (Target Mass: ~231/233 Da [M+H]⁺).

- Quench & Isolation:
 - Pour the reaction mixture slowly into 50 mL of ice-cold water with vigorous stirring.
 - The product should precipitate as a white to off-white solid.[1]
 - Adjust pH to ~4-5 with dilute HCl or NaHCO₃ if precipitation is incomplete (isoelectric point adjustment).[1]
- Filtration: Filter the solid using a Büchner funnel. Wash the cake with cold water (2 x 10 mL) and cold diethyl ether (1 x 10 mL) to remove residual DMF.
- Drying: Dry the solid under vacuum at 45°C overnight.

Expected Yield: 80-90% Characterization: ¹H NMR (DMSO-d₆) should show the disappearance of the C5 proton doublet and the retention of the C2 and C4 protons as singlets.
[1]

Method B: Ester Route (High Purity/Scale-Up)

For scales >10g, the solubility of the acid in DMF can be problematic.[1] Converting to the methyl ester improves solubility and allows the use of Acetonitrile (MeCN).

- Esterification: Reflux SM in MeOH with catalytic

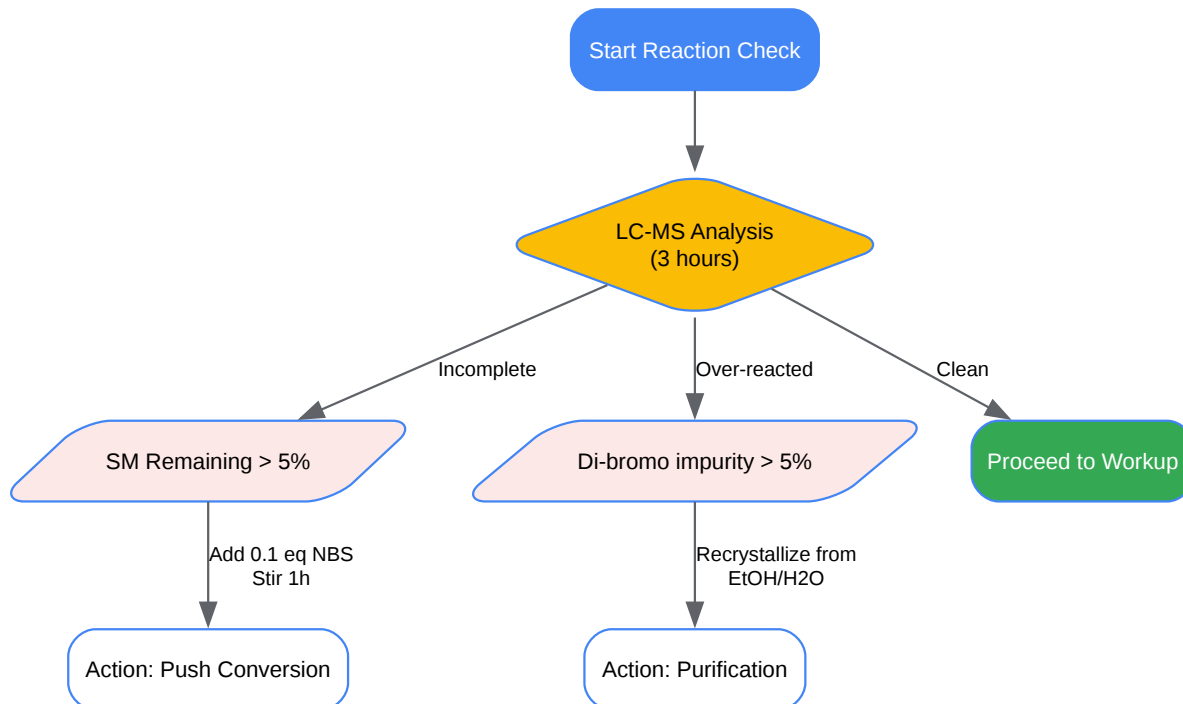
(Yield >95%).
- Bromination: Treat the methyl ester with NBS (1.05 eq) in MeCN at 0°C -> RT. The reaction is cleaner and faster than with the free acid.[1]
- Hydrolysis: Hydrolyze the ester using LiOH (2.0 eq) in THF/Water (1:1) at RT for 2h. Acidify to pH 4 to precipitate the final product.

Data Analysis & Specifications

Parameter	Specification	Notes
Appearance	Off-white to pale yellow powder	Darkening indicates oxidation. [1]
MS (ESI+)	m/z 231.0 / 233.0 [M+H] ⁺	Characteristic 1:1 Br isotope pattern.
¹ H NMR	~8.5 (s, 1H, C2-H), ~8.0 (s, 1H, C4-H)	Loss of coupling between C4 and C5. [1]
Purity (HPLC)	>95% (Area %)	Main impurity: 3,5-dibromo species (if excess NBS used).

Optimization & Troubleshooting

Decision Tree for Process Control



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Figure 2: Troubleshooting logic for reaction monitoring.

- Issue: Incomplete Conversion.
 - Cause: Wet DMF (water deactivates NBS) or old NBS (decomposed).
 - Fix: Use anhydrous DMF and freshly recrystallized NBS (from water).
- Issue: Poly-bromination.
 - Cause: High temperature or large excess of NBS.[2]
 - Fix: Strictly maintain 0°C during addition. Do not exceed 1.1 equivalents of NBS.

Safety & Handling

- N-Bromosuccinimide (NBS): Irritant and mild oxidizer. Store in a refrigerator. Avoid contact with eyes and skin.
- DMF: Hepatotoxic and teratogenic. Handle in a fume hood with appropriate gloves (butyl rubber recommended).
- Reaction Hazards: The reaction is exothermic. On a large scale, ensure adequate cooling capacity before NBS addition.

References

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